molecular formula C36H54Si6 B3070695 Hexakis[(trimethylsilyl)ethynyl]benzene CAS No. 100516-62-9

Hexakis[(trimethylsilyl)ethynyl]benzene

Cat. No.: B3070695
CAS No.: 100516-62-9
M. Wt: 655.3 g/mol
InChI Key: STTDQWBKXQKNIK-UHFFFAOYSA-N
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Description

Hexakis[(trimethylsilyl)ethynyl]benzene (C₃₆H₅₄Si₆, molecular weight 655.33) is a benzene derivative with six trimethylsilyl (TMS)-protected ethynyl groups symmetrically substituted at each carbon position. This compound serves as a critical precursor for synthesizing hexaethynylbenzene (HEB), the monomer for graphdiyne (GDY), a two-dimensional carbon material with applications in energy storage, catalysis, and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexakis[(trimethylsilyl)ethynyl]benzene can be synthesized through a liquid-phase exfoliation method. In this process, the compound is prepared by grinding its crystals in ethanol for an extended period until they dissolve . Another method involves the deprotection of this compound to obtain hexaethynylbenzene, which can then undergo cross-coupling reactions to form graphdiyne .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include the use of specialized equipment to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexakis[(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Materials Science

  • Graphdiyne Synthesis : HEB-TMS is primarily used as a starting monomer for synthesizing graphdiyne. The compound undergoes deprotection reactions to remove the trimethylsilyl groups, yielding hexaethynylbenzene, which can then be converted into GDY through cross-coupling reactions. The synthesis typically employs copper acetate as a catalyst under controlled conditions (60 °C for 24 hours) to facilitate the reaction .
  • Photocatalysis : HEB-TMS plays a significant role in constructing graphdiyne-based heterojunctions for photocatalytic hydrogen generation. The unique properties of GDY allow for efficient light absorption and charge separation, making it an excellent candidate for renewable energy applications.
  • Nanotechnology : The compound is utilized in preparing two-dimensional nanosheets with exceptional optical properties. These nanosheets have potential applications in sensors, photodetectors, and other optoelectronic devices due to their high surface area and tunable electronic properties .

Organic Electronics

HEB-TMS's structural characteristics make it suitable for developing advanced electronic materials. Its ability to form stable complexes with various metals enhances its utility in catalysis and material science. The compound's nonlinear optical properties also make it a candidate for applications in optical limiting, protecting sensitive components from excessive light exposure .

Synthesis of Graphdiyne

A notable study demonstrated that HEB-TMS could be successfully converted into GDY using copper acetate as a catalyst under specific conditions. The resulting material exhibited promising photocatalytic properties, indicating its potential for hydrogen generation applications .

Energy Transfer Studies

Research highlighted that the intensified C≡C stretching vibration of HEB-TMS makes it an ideal candidate for monitoring energy transfer processes. Nonlinear vibrational spectroscopy techniques such as 2D infrared spectroscopy have been employed to study these processes, revealing insights into the compound's behavior under various conditions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The substituents on the benzene core dictate electronic, steric, and functional properties. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Properties Applications References
Hexakis[(trimethylsilyl)ethynyl]benzene C₃₆H₅₄Si₆ Six TMS-ethynyl groups 655.33 Air-stable, nonlinear optical GDY synthesis, optical materials [1,3,12,19]
Hexakis(4-pyridylethynyl)benzene C₄₂H₂₄N₆ Six pyridyl-ethynyl groups 624.68 Polar, coordinating ability Supramolecular chemistry [4]
Hexakis{4-[(4′-hydroxybiphenyl)ethynyl]phenyl}benzene C₇₈H₅₀O₆ Six hydroxybiphenyl-ethynyl groups 1107.22 Polar, hydrogen bonding Hydrogel networks, biomedical materials [14]
Hexakis[(4-pentylphenyl)ethynyl]benzene C₈₄H₉₀ Six pentylphenyl-ethynyl groups 1099.61 Lipophilic, self-assembling Liquid crystals, organic electronics [18]
1,3,5-Tris(trimethylsilyl)ethynyl benzene C₂₄H₃₀Si₃ Three TMS-ethynyl groups 402.80 Partial symmetry, reduced steric bulk Model systems for oligomeric GDY [10]

Hexakis(4-pyridylethynyl)benzene

  • Substituent Impact : Pyridyl groups introduce nitrogen lone pairs, enabling coordination with metal ions (e.g., Ag⁺, Cu²⁺) for supramolecular assembly .
  • Applications : Used in metal-organic frameworks (MOFs) and catalysis, unlike HEB-TMS, which is primarily a GDY precursor.

Hexakis{4-[(4′-hydroxybiphenyl)ethynyl]phenyl}benzene

  • Substituent Impact : Hydroxyl groups enhance polarity and enable hydrogen bonding, facilitating hydrogel formation .
  • Contrast with HEB-TMS: While HEB-TMS is nonpolar and used in hydrophobic matrices, this compound’s polarity suits biomedical applications like wound healing.

Hexakis[(4-pentylphenyl)ethynyl]benzene

  • Substituent Impact : Bulky pentylphenyl groups improve solubility in organic solvents (e.g., chloroform, toluene) and promote liquid crystalline behavior .
  • Electronic Properties : Less electron-deficient than HEB-TMS due to alkyl chains, reducing utility in charge-transfer applications.

1,3,5-Tris(trimethylsilyl)ethynyl benzene

  • Substituent Impact : Partial substitution limits symmetry, preventing extended network formation like GDY. Used to study oligomeric ethynylbenzene systems .

Stability and Handling

  • HEB-TMS : Superior air stability due to TMS protection. Stored at 2–8°C under inert atmospheres .
  • HEB : Degrades rapidly in air, necessitating in situ use .
  • Hydroxybiphenyl Derivatives : Susceptible to oxidation, requiring antioxidants in storage .

Biological Activity

Hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS) is an organic compound notable for its unique structural properties, which have led to significant interest in its potential applications within materials science and organic synthesis. This article explores the biological activity of HEB-TMS, its synthesis, and its applications, supported by detailed research findings and data tables.

Structural Overview

This compound has the molecular formula C36H54Si6C_{36}H_{54}Si_6 and is characterized by a benzene core surrounded by six ethynyl groups, each substituted with trimethylsilyl groups. This structure contributes to its stability and solubility, making it a valuable precursor for the synthesis of advanced materials like graphdiyne (GDY) .

The biological activity of HEB-TMS is primarily linked to its role as a precursor in the synthesis of graphdiyne, which exhibits unique electronic and optical properties. The carbon-carbon triple bonds (sp-hybridized) and the benzene rings (sp²-hybridized) in HEB-TMS are crucial for facilitating various chemical reactions that lead to the formation of GDY .

Target of Action

  • Graphdiyne Synthesis : HEB-TMS serves as a starting monomer in the synthesis of GDY, which has applications in photocatalysis, energy storage, and nanotechnology .

Research Findings

Research has demonstrated that HEB-TMS can enhance energy transfer processes due to its unique C≡C stretching vibrations. This property is particularly useful in studying ultrafast energy transfer in two-dimensional carbon materials . Moreover, studies have shown that HEB-TMS can interact with metal atoms to form organometallic complexes, suggesting potential applications in catalysis and molecular electronics .

Applications in Scientific Research

The compound's applications extend beyond mere synthesis into various fields:

  • Materials Science : HEB-TMS is employed in creating graphdiyne-based heterojunctions for photocatalytic hydrogen generation.
  • Nanotechnology : It is utilized for preparing two-dimensional nanosheets with excellent optical properties.
  • Organic Electronics : Its structural characteristics make it suitable for developing advanced electronic materials .

Case Studies

  • Synthesis of Graphdiyne : A study demonstrated that HEB-TMS could be successfully converted into GDY using copper acetate as a catalyst under specific conditions (60 °C for 24 hours). The resulting material exhibited promising photocatalytic properties .
  • Energy Transfer Studies : Research highlighted that HEB-TMS's intensified C≡C stretching vibration makes it an ideal candidate for monitoring energy transfer processes using nonlinear vibrational spectroscopy techniques like 2D IR spectroscopy .

Comparative Analysis

The following table summarizes the unique features of HEB-TMS compared to similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC36H54Si6Six trimethylsilyl groups enhance stability and solubility
HexaethynylbenzeneC24H12Lacks silyl groups; used in organic electronics
Hexakis(phenylethynyl)benzeneC36H30Contains phenyl instead of trimethylsilyl groups
Octa(trimethylsilylethynyl)cyclohexaneC30H54Si8Features a cyclohexane core; used in polymer synthesis
Deca(trimethylsilylethynyl)phenyleneC48H78Si10Larger size; potential use in advanced materials

Q & A

Q. What are the critical steps in synthesizing and purifying Hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS) for graphdiyne production?

Basic
The synthesis involves two stages: (1) Deprotection of HEB-TMS using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C to remove trimethylsilyl groups, yielding hexaethynylbenzene (HEB) . (2) Cross-coupling HEB on copper foil at 60°C under nitrogen for 72 hours, where Cu acts as both catalyst and substrate. Post-synthesis, the graphdiyne (GDY) film is ultrasonically removed, washed sequentially with acetone, DMF, HCl, NaOH, and ethanol, then vacuum-dried . Key considerations include strict oxygen exclusion, precise temperature control, and thorough solvent purification to avoid side reactions.

Q. Which spectroscopic and analytical methods are most effective for characterizing HEB-TMS and its derivatives?

Basic

  • NMR Spectroscopy : Confirms molecular structure and purity. For HEB-TMS, characteristic trimethylsilyl proton peaks appear at ~0.1–0.3 ppm in 1^1H NMR, while 13^{13}C NMR identifies ethynyl carbons .
  • In-situ Raman Spectroscopy : Monitors intermediate formation during catalytic applications (e.g., *CO coverage in CO2_2 electroreduction) .
  • PXRD (Powder X-ray Diffraction) : Assesses crystallinity in frameworks like HOFs (Hydrogen-Bonded Organic Frameworks), with thermal stability evaluated via variable-temperature PXRD .

Q. What safety protocols are essential when handling HEB-TMS due to its reactivity?

Basic
HEB-TMS requires storage under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation . Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation. Use glove boxes for air-sensitive steps, avoid open flames (risk of ethynyl group combustion), and employ fume hoods during solvent evaporation .

Q. How does HEB-TMS modulate the local micro-environment in Cu-based CO2_22​ electroreduction catalysts?

Advanced
HEB-TMS functionalizes CuO nanoparticles (HEB-Cu NPs) by altering hydrogen-bonded water coordination at the catalyst surface. This increases *CO intermediate coverage, promoting C–C coupling for C2+_2+ product formation. In-situ Raman and molecular dynamics simulations validate this mechanism, showing enhanced *CO dimerization efficiency . Optimizing HEB-TMS loading (e.g., 0.5–2 wt%) balances active site accessibility and hydrophobicity for improved Faradaic efficiency .

Q. Why do HEB-TMS-derived frameworks exhibit variable thermal stability compared to other HOFs?

Advanced
HEB-TMS-based frameworks may show lower thermal stability (degradation at 190°C) compared to carboxyphenyl-ethynylbenzene HOFs (stable up to 300°C) due to weaker non-covalent interactions. VT-PXRD analysis reveals structural collapse via peak diminution at 2θ = 2.96°, linked to ethynyl group rotational freedom and steric hindrance from trimethylsilyl substituents . Stability can be improved by co-polymerizing with rigid linkers or introducing π-π stacking motifs.

Q. What methodological challenges arise in reproducing HEB-TMS-based graphdiyne synthesis?

Advanced
Key challenges include:

  • Incomplete Deprotection : Residual TMS groups hinder cross-linking. Solution: Extend TBAF reaction time (>10 min) and monitor via FT-IR for Si–C bond disappearance .
  • Copper Surface Passivation : Oxide layers reduce catalytic activity. Pretreatment with acetic acid or electrochemical polishing ensures active Cu surfaces .
  • Yield Variability : Ultrasonic dispersion time (HEB-Cu NP synthesis) and solvent purity (DMF anhydrous grade) critically affect reproducibility .

Q. How is HEB-TMS utilized as a linker in covalent organic frameworks (COFs)?

Advanced
HEB-TMS serves as a six-armed ethynyl precursor for COFs, enabling hexagonal pore geometries. Post-deprotection, HEB undergoes Sonogashira coupling with aryl halides (e.g., 1,3,5-tribromobenzene) under Pd catalysis. BET surface area analysis of resultant COFs shows pore sizes ~2.8 nm, suitable for gas storage or catalysis. Challenges include achieving uniform porosity—addressed by slow monomer addition (0.1 mL/min) and solvothermal conditions (120°C, 72 h) .

Q. How can contradictory catalytic performance data for HEB-TMS-functionalized systems be resolved?

Advanced
Discrepancies in catalytic activity (e.g., C2+_2+ selectivity ranging from 45–72%) often stem from:

  • Electrolyte pH Effects : Acidic conditions (pH < 3) protonate ethynyl groups, reducing hydrophobicity. In-situ pH monitoring and buffered electrolytes (KHCO3_3) mitigate this .
  • HEB-TMS Aggregation : Dynamic light scattering (DLS) identifies nanoparticle aggregation >100 nm, which blocks active sites. Solution: Introduce capping agents (PVP) during synthesis .
  • Substrate Thickness : AFM or TEM quantifies GDY layer thickness; optimal performance occurs at 5–10 nm .

Properties

IUPAC Name

trimethyl-[2-[2,3,4,5,6-pentakis(2-trimethylsilylethynyl)phenyl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54Si6/c1-37(2,3)25-19-31-32(20-26-38(4,5)6)34(22-28-40(10,11)12)36(24-30-42(16,17)18)35(23-29-41(13,14)15)33(31)21-27-39(7,8)9/h1-18H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTDQWBKXQKNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54Si6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Hexakis[(trimethylsilyl)ethynyl]benzene
Hexakis[(trimethylsilyl)ethynyl]benzene
Hexakis[(trimethylsilyl)ethynyl]benzene
Hexakis[(trimethylsilyl)ethynyl]benzene
Hexakis[(trimethylsilyl)ethynyl]benzene
Hexakis[(trimethylsilyl)ethynyl]benzene

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